Tert-butyl6,8-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride
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Overview
Description
Tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O2 and a molecular weight of 262.78 g/mol . This compound is primarily used for research purposes and is known for its unique bicyclic structure, which includes a diazabicyclo nonane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride typically involves the reaction of tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The reaction conditions often include maintaining an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 7,9-diazabicyclo[3.2.2]nonane-7-carboxylate: This compound has a similar bicyclic structure but differs in the position of the functional groups.
Tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate: The non-hydrochloride form of the compound, used in similar research applications.
Uniqueness
Tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in various solvents. This makes it particularly useful in research and industrial applications where these properties are essential .
Properties
Molecular Formula |
C12H23ClN2O2 |
---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl 6,8-diazabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(14)7-13-9;/h9-10,13H,4-8H2,1-3H3;1H |
InChI Key |
RRSIUVXHPPCCMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC1CN2.Cl |
Origin of Product |
United States |
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